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Cat. No.: B609888 Get Quote

Executive Summary: The Specificity Challenge
PEAQX (also known as NVP-AAM077) is a widely cited competitive NMDA receptor antagonist.

While marketed as a GluN2A-preferring antagonist, its specificity is a subject of nuanced

debate in the field. Unlike highly selective GluN2B antagonists (e.g., Ifenprodil), PEAQX

exhibits a narrower selectivity window (approximately 10–100 fold for GluN2A over GluN2B,

depending on the assay).

Clarification on "Sodium Specificity": Researchers often encounter the term "PEAQX Sodium"

(the tetrasodium salt form) and may conflate this with sodium channel specificity. This guide

addresses two critical control vectors:

Subunit Specificity (Primary): Distinguishing GluN2A-mediated currents from GluN2B or

triheteromeric (GluN1/2A/2B) currents.

Ion Selectivity & Salt Controls (Secondary): Ensuring the tetrasodium salt load does not alter

intracellular Na⁺ dynamics or inadvertently block Voltage-Gated Sodium Channels (NaV).

Comparative Performance Analysis
The following table contrasts PEAQX with alternative NMDA antagonists to contextualize its

specificity profile.
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Table 1: NMDA Antagonist Selectivity Profile[1]
Compoun
d
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IC50
(GluN2A)
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(2A/2B)
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PEAQX
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(Glutamate

Site)

~8–30 nM ~0.3–3 µM ~10–100x

Loss of

specificity

at >100 nM

TCN-201 GluN2A

Allosteric

(Glycine

Site)

~100 nM >30 µM >300x
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binding
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water
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selective)
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inhibition
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MK-801
Non-
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Open

Channel

Blocker

~1–10 nM ~1–10 nM 1x (None)

Irreversible
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dependent

block

Zn²⁺ (Low
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GluN2A Allosteric ~5–20 nM >10 µM High

Voltage-

independe
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Critical Insight: PEAQX is most effective when used at concentrations between 50 nM and 100

nM. Exceeding 100 nM significantly increases the risk of off-target GluN2B blockade,

compromising data integrity.

Experimental Protocols: Self-Validating Systems
To ensure authoritative data, you must implement a "Self-Validating" experimental design. This

involves internal controls that confirm specificity within the same recording session.

Protocol A: The "Split-Dose" Subunit Specificity Assay
Objective: To isolate GluN2A-mediated currents in native tissue (e.g., Hippocampal CA1) using

PEAQX.

Reagents:

ACSF (Artificial Cerebrospinal Fluid): Mg²⁺-free to unblock NMDA receptors.

PEAQX Stock: 5 mM in water (store at -20°C).

Ifenprodil: 3 µM (to mask GluN2B).

Workflow:

Baseline Recording: Establish a stable NMDA-EPSC baseline in Mg²⁺-free ACSF.

GluN2B Masking (Control Step): Perfusion of Ifenprodil (3 µM) for 10 minutes.

Validation: Expect ~30-40% reduction in EPSC amplitude (in juvenile rats). If no reduction,

GluN2B expression may be low.

GluN2A Isolation (Test Step): In the continued presence of Ifenprodil, add PEAQX (50 nM).
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Causality: Any further reduction in current is attributed to GluN2A blockade.

Specificity Check (High Dose): Washout and apply PEAQX (400 nM).

Warning: If 400 nM blocks significantly more than 50 nM (after accounting for Ifenprodil),

your 50 nM dose was likely selective. If 50 nM blocked >80% of the total current, you may

be overdosing.

Protocol B: Sodium Salt & Channel Control
Objective: To rule out artifacts caused by the tetrasodium moiety or off-target NaV channel

blockade.

Rationale: PEAQX is often supplied as a tetrasodium hydrate.[1][2] In low-volume intracellular

solutions or specific extracellular substitutions (e.g., NMDG-based Na⁺-free solutions), the

added Na⁺ (4 moles per mole of drug) can alter the reversal potential or "Gain Control"

mechanisms (see Yu et al., 2006).

Workflow:

Vehicle Control Preparation: Prepare a "Mock Vehicle" solution containing NaCl at 4x the

molar concentration of the highest PEAQX dose used (e.g., if using 1 µM PEAQX, use 4 µM

NaCl added to the control ACSF).

NaV Channel Assay:

Protocol: Voltage-clamp somatic recording.

Step to -120 mV (200ms) to recover channels, then step to 0 mV (50ms) to elicit Na⁺

current.

Apply PEAQX (1 µM).

Success Criteria: Peak Na⁺ current amplitude should change by <5%. A significant

reduction indicates off-target NaV blockade, invalidating the use of PEAQX for excitability

studies at that concentration.
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Diagram 1: NMDA Subunit Selectivity & Blockade Logic
This diagram illustrates the competitive binding of PEAQX at the Glutamate site on GluN2A,

contrasted with Ifenprodil's allosteric binding on GluN2B.
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Caption: PEAQX competitively targets the GluN2A glutamate site. Specificity is dose-

dependent (<100nM).

Diagram 2: Specificity Validation Workflow
A logical flowchart for researchers to validate PEAQX specificity in their own tissue

preparations.
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Caption: Step-by-step pharmacological isolation protocol to validate GluN2A contribution.
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[https://www.benchchem.com/product/b609888#peaqx-sodium-specificity-control-
experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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